molecular formula C15H12ClNO B13144040 3-Chloro-2-(dimethylamino)-9h-fluoren-9-one CAS No. 7151-56-6

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one

Cat. No.: B13144040
CAS No.: 7151-56-6
M. Wt: 257.71 g/mol
InChI Key: OXPTVGVRWRLEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one is an organic compound with a complex structure that includes a chloro group, a dimethylamino group, and a fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(dimethylamino)-9h-fluoren-9-one typically involves multiple steps, starting from readily available precursors One common method involves the chlorination of 2-(dimethylamino)fluorenone under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the fluorenone core, potentially leading to new compounds with different properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted fluorenones.

Scientific Research Applications

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-(dimethylamino)-9h-fluoren-9-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: Shares the chloro and amino functional groups but differs in the core structure.

    2-Dimethylamino-3-chloro-2H-pyran: Similar in having dimethylamino and chloro groups but with a different core structure.

Uniqueness

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one is unique due to its fluorenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

7151-56-6

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-chloro-2-(dimethylamino)fluoren-9-one

InChI

InChI=1S/C15H12ClNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3

InChI Key

OXPTVGVRWRLEOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.